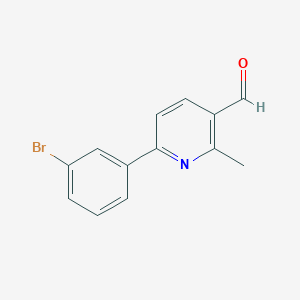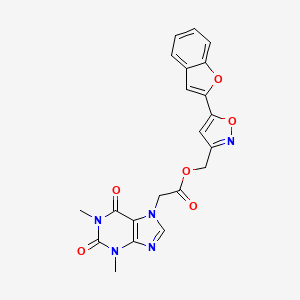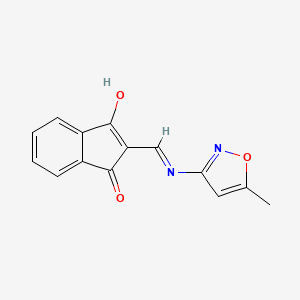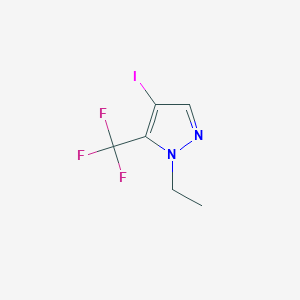
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde, also known as BPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an aldehyde functional group. BPC has a molecular weight of 294.18 g/mol and a chemical formula of C14H11BrN2O.
Mechanism Of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have anti-viral properties, inhibiting the replication of viruses such as influenza A virus.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its high purity and stability. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its potential toxicity. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling the compound.
Future Directions
There are many potential future directions for research involving 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde and its potential applications in scientific research and medicine.
Synthesis Methods
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid, or the Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid pinacol ester. Other methods include the Vilsmeier-Haack reaction and the Friedländer synthesis.
Scientific Research Applications
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)



![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)
![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)

